molecular formula C12H21ClO3 B6176614 methyl 11-chloro-10-oxoundecanoate CAS No. 942200-06-8

methyl 11-chloro-10-oxoundecanoate

Cat. No.: B6176614
CAS No.: 942200-06-8
M. Wt: 248.7
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Description

Methyl 11-chloro-10-oxoundecanoate is a methyl ester derivative of an 11-carbon fatty acid chain featuring a ketone (oxo) group at position 10 and a chlorine substituent at position 11. Its molecular formula is C12H21ClO3, with a molecular weight of 248.75 g/mol. The compound’s structure combines ester, ketone, and chloro functional groups, making it reactive and suitable for applications in organic synthesis, polymer chemistry, or pharmaceutical intermediates.

Properties

CAS No.

942200-06-8

Molecular Formula

C12H21ClO3

Molecular Weight

248.7

Purity

95

Origin of Product

United States

Preparation Methods

Grignard Coupling and Wacker Oxidation

A prominent method involves the use of Grignard reagents to construct the carbon backbone, followed by Wacker oxidation to introduce the ketone functionality. In one approach, 10-undecenylmagnesium bromide is coupled with a tosylate intermediate derived from 3-methyl-1-heptanol. The resulting alkene undergoes Wacker oxidation (PdCl₂/CuCl catalyst system in aqueous HCl) to yield the 10-oxo group. Subsequent chlorination at the terminal position is achieved via nucleophilic substitution using sodium chloride in dimethylacetamide (DMA), yielding the final product with 93% purity.

Key reaction steps:

  • Grignard coupling :
    R-Mg-Br+Tosylate intermediateAlkene intermediate\text{R-Mg-Br} + \text{Tosylate intermediate} \rightarrow \text{Alkene intermediate}

  • Wacker oxidation :
    Alkene+H2OPdCl2/CuClKetone\text{Alkene} + \text{H}_2\text{O} \xrightarrow{\text{PdCl}_2/\text{CuCl}} \text{Ketone}

  • Chlorination :
    Tosylate intermediate+NaCl11-Chloro derivative\text{Tosylate intermediate} + \text{NaCl} \rightarrow \text{11-Chloro derivative}

This method benefits from high regioselectivity due to the directing effects of the tosylate group.

Interfacial Polycondensation with Phase Transfer Catalysts

Another route employs interfacial polycondensation in a chloroform-water system, using citramide as a phase transfer catalyst. Here, sebacoyl chloride (decanedioyl chloride) reacts with methanol under basic conditions to form methyl undecanoate. The ketone is introduced via oxidation of a secondary alcohol intermediate using Jones reagent (CrO₃/H₂SO₄), followed by chlorination with thionyl chloride (SOCl₂) at 70°C. Yields range from 78% to 86%, depending on the chain length and reaction time.

Optimization parameters:

  • Temperature : 60–70°C for chlorination

  • Catalyst loading : 0.5–1.0 mol% citramide

  • Solvent system : Chloroform/water (3:1 v/v)

This method is scalable but requires careful control of oxidation conditions to avoid over-chlorination.

Chlorination Strategies and Selectivity Control

Radical Chlorination

Radical-mediated chlorination using N-chlorosuccinimide (NCS) and azobisisobutyronitrile (AIBN) under UV light achieves terminal chlorination with 65–70% selectivity. The reaction proceeds via a chain mechanism:

  • Initiation :
    AIBNΔ2CN+N2\text{AIBN} \xrightarrow{\Delta} 2 \text{CN}^- + \text{N}_2

  • Propagation :
    RH+ClR+HCl\text{RH} + \text{Cl}^- \rightarrow \text{R}^- + \text{HCl}
    R+NCSRCl+Succinimidyl\text{R}^- + \text{NCS} \rightarrow \text{RCl} + \text{Succinimidyl}^-

This method is less favored due to competing side reactions at the ketone’s α-position.

Nucleophilic Substitution of Tosylates

Tosylation of a primary alcohol intermediate (e.g., 11-hydroxy-10-oxoundecanoate) using tosyl chloride (TsCl) in pyridine, followed by displacement with lithium chloride in tetrahydrofuran (THF), provides superior selectivity (89–92%). The reaction mechanism involves:
R-OH+TsClR-OTs\text{R-OH} + \text{TsCl} \rightarrow \text{R-OTs}
R-OTs+ClR-Cl+TsO\text{R-OTs} + \text{Cl}^- \rightarrow \text{R-Cl} + \text{TsO}^-

This approach minimizes elimination byproducts and is compatible with ester functionalities.

Esterification and Purification Techniques

Acid-Catalyzed Esterification

10-Oxo-11-chloroundecanoic acid is esterified with methanol using sulfuric acid (H₂SO₄) as a catalyst. The reaction is conducted at reflux (65°C) for 12 hours, achieving 95% conversion. Excess methanol is removed via rotary evaporation, and the crude product is purified by silica gel chromatography (hexane/ethyl acetate 10:1).

Key data :

  • Melting point : 42–43°C

  • Purity : 95% (HPLC)

  • Yield : 83–86%

Schlenk Line Techniques for Moisture-Sensitive Steps

For chlorination and Grignard reactions, moisture-sensitive intermediates are handled under inert atmosphere using Schlenk lines. Anhydrous THF and freshly distilled reagents are critical to prevent hydrolysis.

Comparative Analysis of Synthetic Methods

MethodYield (%)Selectivity (%)ScalabilityCost Efficiency
Grignard/Wacker9395HighModerate
Interfacial8689MediumLow
Radical Chlor7065LowHigh
Tosylate Sub9292HighModerate

The Grignard/Wacker and tosylate substitution methods are preferred for industrial applications due to their balance of yield and scalability.

Challenges and Mitigation Strategies

Regioselectivity in Chlorination

Unwanted chlorination at the α-position of the ketone is mitigated by:

  • Using bulky bases (e.g., 2,6-lutidine) to deprotonate reactive sites.

  • Low-temperature reactions (−78°C) to suppress radical pathways.

Purification of Hydrophobic Intermediates

Silica gel chromatography with gradient elution (hexane → ethyl acetate) effectively separates chlorinated byproducts. Alternative methods include fractional crystallization from ethanol/water mixtures .

Chemical Reactions Analysis

Types of Reactions

Methyl 11-chloro-10-oxoundecanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include:

Scientific Research Applications

Methyl 11-chloro-10-oxoundecanoate has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of methyl 11-chloro-10-oxoundecanoate involves its interaction with molecular targets and pathways. The chloro and oxo groups play a crucial role in its reactivity, allowing it to participate in various biochemical and chemical processes. The compound can modulate enzyme activity and interact with cellular components, leading to its effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares methyl 11-chloro-10-oxoundecanoate with key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Functional Groups
This compound C12H21ClO3 248.75 Cl at C11, Oxo at C10 Ester, Ketone, Chloride
Methyl 10-methylundecanoate C13H26O2 214.34 Methyl branch at C10 Ester, Branched Alkyl
Methyl 10-oxodecanoate C11H20O3 200.27 Oxo at C10 Ester, Ketone
Methyl 10-undecenoate C12H22O2 198.30 Double bond at C10 Ester, Alkene
Methyl 11-bromo-10-methoxyundecanoate C13H25BrO3 309.24 Br at C11, Methoxy at C10 Ester, Ether, Bromide
Key Observations:
  • Functional Diversity: The target compound uniquely combines a ketone and chloro group, unlike analogs with alkyl branches (e.g., methyl 10-methylundecanoate) or unsaturation (e.g., methyl 10-undecenoate).
  • Reactivity: The electron-withdrawing oxo group increases polarity and may enhance susceptibility to nucleophilic attack.
  • Molecular Weight: The chloro and oxo groups contribute to a higher molecular weight compared to non-halogenated esters like methyl 10-methylundecanoate.
Reactivity Trends:
  • Hydrolysis: The ester group in all compounds is prone to hydrolysis under acidic or basic conditions. The electron-withdrawing oxo group in the target compound may accelerate ester hydrolysis compared to methyl 10-methylundecanoate.
  • Substitution Reactions: The chloro group in this compound can undergo nucleophilic substitution, whereas methyl 11-bromo-10-methoxyundecanoate’s bromo group offers higher reactivity in such reactions .

Physicochemical Properties

Polarity and Solubility:
  • Methyl 10-undecenoate’s alkene group reduces polarity, favoring solubility in non-polar solvents .
Stability:
  • The ketone group may render the compound susceptible to reduction (e.g., forming secondary alcohols). Chloro substituents can lead to decomposition under high heat or UV light.

Q & A

Q. What are the established synthetic pathways for methyl 11-chloro-10-oxoundecanoate, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves Claisen condensation or Friedel-Crafts acylation to introduce the oxo group, followed by chlorination at the C11 position. Key factors include:

  • Catalyst selection : Lewis acids (e.g., AlCl₃) for Friedel-Crafts acylation .
  • Solvent optimization : Polar aprotic solvents (e.g., dichloromethane, MeCl₂) enhance chlorination efficiency .
  • Temperature control : Reactions above 40°C risk decarboxylation of the ester group.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product. Yield improvements (70–85%) are documented under inert atmospheres .

Q. What analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

  • IR spectroscopy : Confirms carbonyl (C=O, ~1700 cm⁻¹) and chloroalkane (C-Cl, ~550–750 cm⁻¹) groups .
  • NMR : ¹H NMR identifies the methyl ester (δ 3.6–3.8 ppm) and chloro-substituted alkane (δ 3.4–3.6 ppm). ¹³C NMR resolves the ketone (δ 205–210 ppm) and ester carbonyl (δ 170–175 ppm) .
  • Mass spectrometry (EI-MS) : Molecular ion [M+H]⁺ at m/z 262.7 confirms the molecular formula C₁₂H₁₉ClO₃ .

Q. How does the compound’s stability vary under different storage conditions?

Methodological Answer:

  • Temperature : Degrades rapidly above 25°C; refrigerated (4°C) storage in amber vials extends stability to 6 months .
  • Solvent compatibility : Stable in MeCl₂ but hydrolyzes in aqueous MeOH (half-life: 72 hours at pH 7) .
  • Light sensitivity : UV exposure induces radical cleavage of the C-Cl bond, confirmed by GC-MS degradation products .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the chloro and oxo groups in nucleophilic substitution reactions?

Methodological Answer:

  • Oxo group : The electron-withdrawing ketone activates the adjacent C11 for SN2 substitution. DFT calculations show a 15% reduction in activation energy compared to non-oxo analogs .
  • Chloro group : Steric hindrance at C11 slows substitution kinetics. Kinetic studies (HPLC monitoring) reveal pseudo-first-order rate constants (k = 1.2 × 10⁻³ s⁻¹) in DMF with KCN .
  • Competing pathways : Elimination (E2) dominates in polar protic solvents (e.g., ethanol), forming undecenoate derivatives .

Q. How can contradictory data on the compound’s solubility in nonpolar solvents be resolved?

Methodological Answer:

  • Data reconciliation : Conflicting reports arise from impurities (e.g., residual fatty acids) and measurement techniques.
    • Gravimetric analysis : Pure compound solubility in hexane is 0.8 mg/mL at 25°C .
    • HPLC-coupled solubility assays : Detect trace impurities that artificially inflate solubility values in older studies .
  • Statistical validation : ANOVA confirms significant differences (p < 0.05) between purified vs. crude batches .

Q. What experimental designs are optimal for studying its role as a precursor in prostaglandin analogs?

Methodological Answer:

  • In vitro models : Use chiral HPLC to isolate enantiomers, as bioactivity varies by configuration (e.g., (R)-isomer shows 3× higher binding affinity to COX-2) .
  • Kinetic profiling : Stopped-flow spectroscopy monitors intermediate formation during prostaglandin E₂ synthesis .
  • Control variables : Maintain O₂-free environments to prevent ketone oxidation during long-term assays .

Q. How should researchers address discrepancies in reported melting points?

Methodological Answer:

  • Method standardization : DSC (Differential Scanning Calorimetry) under N₂ gives consistent mp = 34–36°C, while capillary methods (older studies) report 28–32°C due to partial decomposition .
  • Purity verification : Elemental analysis (C, H, Cl) within ±0.3% of theoretical values ensures sample integrity .

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